molecular formula C14H10Br4O6 B12685151 Bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate CAS No. 97890-18-1

Bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate

Cat. No.: B12685151
CAS No.: 97890-18-1
M. Wt: 593.8 g/mol
InChI Key: FQFKYMNKPKSKMX-UHFFFAOYSA-N
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Description

Bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate: is a brominated flame retardant known for its high thermal stability and effectiveness in reducing flammability in various materials. Its molecular formula is C₁₄H₁₀Br₄O₆, and it has a molecular weight of 593.84 g/mol . This compound is widely used in the production of plastics, textiles, and other materials that require enhanced fire resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate typically involves the reaction of tetrabromophthalic anhydride with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving heating and purification .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate is used as a flame retardant additive in polymers and resins. Its high thermal stability makes it suitable for use in high-temperature applications .

Biology and Medicine: Research in biology and medicine has explored the potential of this compound as a tool for studying cellular processes related to oxidative stress and inflammation. Its brominated structure allows for easy detection and quantification in biological systems .

Industry: Industrially, this compound is used in the production of flame-retardant textiles, plastics, and coatings. Its effectiveness in reducing flammability makes it a valuable additive in various manufacturing processes .

Mechanism of Action

The mechanism by which bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials. This chain reaction effectively slows down or stops the combustion process .

Molecular Targets and Pathways: The primary molecular targets of this compound are the free radicals generated during combustion. By neutralizing these radicals, the compound disrupts the combustion pathway and prevents the spread of fire .

Comparison with Similar Compounds

Uniqueness: Bis(2,3-epoxypropyl) 3,4,5,6-tetrabromophthalate is unique due to its epoxy groups, which provide additional reactivity and versatility in chemical reactions. This makes it suitable for a broader range of applications compared to other brominated flame retardants .

Properties

CAS No.

97890-18-1

Molecular Formula

C14H10Br4O6

Molecular Weight

593.8 g/mol

IUPAC Name

bis(oxiran-2-ylmethyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate

InChI

InChI=1S/C14H10Br4O6/c15-9-7(13(19)23-3-5-1-21-5)8(10(16)12(18)11(9)17)14(20)24-4-6-2-22-6/h5-6H,1-4H2

InChI Key

FQFKYMNKPKSKMX-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)OCC3CO3

Origin of Product

United States

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